molecular formula C23H23FN2O6 B2771006 methyl 5-(((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)furan-2-carboxylate CAS No. 898442-16-5

methyl 5-(((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)furan-2-carboxylate

Cat. No.: B2771006
CAS No.: 898442-16-5
M. Wt: 442.443
InChI Key: PBHODYXFYYJEAG-UHFFFAOYSA-N
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Description

Methyl 5-(((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)furan-2-carboxylate is a synthetic small molecule characterized by a pyranone-furan core with a 4-(2-fluorophenyl)piperazine substituent and a methyl ester group. The ester moiety may contribute to improved membrane permeability compared to carboxylic acid analogs. While direct pharmacological data for this compound is unavailable in the provided evidence, its structural features align with compounds targeting serotonin or dopamine receptors, where fluorophenyl-piperazine motifs are common .

Properties

IUPAC Name

methyl 5-[[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O6/c1-29-23(28)21-7-6-16(32-21)14-31-22-15-30-17(12-20(22)27)13-25-8-10-26(11-9-25)19-5-3-2-4-18(19)24/h2-7,12,15H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHODYXFYYJEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(((6-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)furan-2-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-cancer properties, effects on nucleoside transporters, and other pharmacological effects.

Chemical Structure and Properties

The compound features a furan carboxylate core linked to a pyran derivative, which is further substituted with a piperazine moiety. The presence of the 2-fluorophenyl group suggests potential interactions with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of pyran derivatives, particularly those similar to this compound. Research indicates that compounds with a similar structure exhibit significant cytotoxicity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
5eNCI-H4600.25
5gHCT1160.36
5kMDA-MB-4350.29

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

2. Inhibition of Nucleoside Transporters

The compound's structural similarity to known nucleoside transporter inhibitors positions it as a potential modulator of equilibrative nucleoside transporters (ENTs). ENTs are crucial for the transport of nucleosides and their analogs, impacting nucleotide synthesis and cellular signaling pathways.

A study on related compounds demonstrated that they effectively inhibit ENT1 and ENT2, which could be beneficial in cancer therapy where modulation of adenosine levels is critical . The inhibition profile could lead to enhanced therapeutic efficacy in combination with other chemotherapeutic agents.

Case Studies

Case Study 1: Cytotoxicity Profile

In a study investigating various pyran derivatives, this compound was tested alongside structurally similar compounds. The results indicated that this compound exhibited significant cytotoxic effects, particularly against the HCT116 cell line, with an IC50 value of approximately 0.36 µM .

Case Study 2: ENTs Interaction

Another study focused on the interaction of piperazine derivatives with ENTs revealed that compounds similar to this compound showed promising inhibition rates for both ENT1 and ENT2 . This inhibition could potentially enhance the efficacy of nucleoside analogs used in chemotherapy by preventing their uptake into healthy cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Substituent on Heterocycle Core Structure Key Functional Groups
Main Compound 4-(2-Fluorophenyl)piperazin-1-yl Pyranone-furan Ester, Fluorophenyl, Piperazine
Compound 4-Benzylpiperidin-1-yl Pyranone-furan Ester, Benzyl, Piperidine
Compound (22) 5-Fluoro-2-methyl-3-oxo-quinoxaline Quinoxaline-pyridine Amide, Fluoroquinoxaline, Piperazine

Fluorinated Derivatives in Related Scaffolds

describes a pyridine-carboxamide compound (22) with a fluorinated quinoxaline-piperazine motif. While structurally distinct, the shared fluorophenyl-piperazine group highlights trends:

  • Fluorine Positioning: The 2-fluorophenyl group in the main compound may enhance π-π stacking compared to 5-fluoro substitution in ’s quinoxaline, which prioritizes steric alignment with hydrophobic pockets .
  • Bioactivity: Piperazine-linked fluorinated quinoxalines () show nanomolar affinity for kinase targets, suggesting the main compound’s pyranone core could similarly engage ATP-binding domains if modified .

features a chromenone-purine hybrid with a 4-methylpiperazine group. This underscores the versatility of piperazine in diverse scaffolds but also highlights the main compound’s unique combination of pyranone and furan rings, which may confer distinct solubility and pharmacokinetic profiles.

Q & A

Q. Yield Optimization Strategies :

  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to terminate reactions at optimal conversion points .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize side products .

Basic Question: What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions, especially the piperazine methyl group (δ 2.5–3.5 ppm) and furan carboxylate (δ 6.5–7.5 ppm) .
  • X-ray Crystallography : Resolve stereochemistry of the pyran-4-one and piperazine rings, as demonstrated in structurally analogous compounds .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₄H₂₄FN₃O₆, exact mass 493.16) and fragmentation patterns .

Q. Purity Assessment :

  • Use HPLC with a C18 column (acetonitrile/water mobile phase) to achieve >95% purity, critical for biological assays .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2-fluorophenylpiperazine moiety in target binding?

Methodological Answer:

  • Analog Synthesis : Replace the 2-fluorophenyl group with other halogens (e.g., chloro, bromo) or electron-donating groups (e.g., methoxy) to assess electronic effects .
  • Biological Assays : Test analogs against receptor targets (e.g., serotonin or dopamine receptors) via radioligand binding assays to quantify affinity (IC₅₀ values) .
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to model interactions between the piperazine group and receptor active sites, correlating with experimental data .

Key Finding : Fluorine at the 2-position enhances lipophilicity and π-stacking in hydrophobic pockets, as seen in analogous piperazine derivatives .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Standardize Assay Conditions : Ensure consistent cell lines (e.g., HEK-293 for receptor studies) and assay buffers to minimize variability .
  • Control for Solubility : Use DMSO concentrations ≤0.1% and confirm compound stability via UV-Vis spectroscopy over 24 hours .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or protocol-dependent discrepancies .

Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from differences in ATP concentrations during assays .

Advanced Question: What computational strategies are effective for predicting the metabolic stability of this compound?

Methodological Answer:

  • In Silico Metabolism Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify vulnerable sites (e.g., ester hydrolysis of the furan carboxylate) .
  • CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 isoforms using human liver microsomes, quantifying metabolite formation via LC-MS/MS .

Key Insight : The methyl ester group may reduce first-pass metabolism compared to ethyl esters, as observed in related furan derivatives .

Advanced Question: How can the compound’s stability under physiological conditions be systematically evaluated?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours, monitoring degradation via HPLC .
  • Light and Heat Stress Testing : Expose to UV light (254 nm) and 40°C for 48 hours to assess photolytic/thermal degradation .

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